2-(2,3-dichlorophenyl)-N-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine
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Overview
Description
(E)-N-[2-(2,3-Dichlorophenyl)-1,3-Benzoxazol-5-yl]-1-[5-(4-Iodophenyl)Furan-2-yl]Methanimine is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, benzoxazole, and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(2,3-Dichlorophenyl)-1,3-Benzoxazol-5-yl]-1-[5-(4-Iodophenyl)Furan-2-yl]Methanimine typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(2,3-Dichlorophenyl)-1,3-Benzoxazol-5-yl]-1-[5-(4-Iodophenyl)Furan-2-yl]Methanimine can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quaternary ammonium cations, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
(E)-N-[2-(2,3-Dichlorophenyl)-1,3-Benzoxazol-5-yl]-1-[5-(4-Iodophenyl)Furan-2-yl]Methanimine has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which (E)-N-[2-(2,3-Dichlorophenyl)-1,3-Benzoxazol-5-yl]-1-[5-(4-Iodophenyl)Furan-2-yl]Methanimine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a subject of interest in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Other Benzoxazole Derivatives: Compounds with similar benzoxazole structures, used in various chemical and pharmaceutical applications.
Uniqueness
(E)-N-[2-(2,3-Dichlorophenyl)-1,3-Benzoxazol-5-yl]-1-[5-(4-Iodophenyl)Furan-2-yl]Methanimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C24H13Cl2IN2O2 |
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Molecular Weight |
559.2 g/mol |
IUPAC Name |
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-[5-(4-iodophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C24H13Cl2IN2O2/c25-19-3-1-2-18(23(19)26)24-29-20-12-16(8-10-22(20)31-24)28-13-17-9-11-21(30-17)14-4-6-15(27)7-5-14/h1-13H |
InChI Key |
JCDHJAAIDYOFDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)I |
Origin of Product |
United States |
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